

Application Note: In Vitro Metabolism of Ropinirole Using Labeled Standards

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Compound of Interest

Compound Name: 7-Hydroxy Ropinirole-d14

Cat. No.: B12409276

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Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This application note provides a detailed overview and experimental protocols for studying the in vitro metabolism of ropinirole using human liver microsomes and cryopreserved human hepatocytes, with a focus on the application of labeled standards for accurate quantification.

Ropinirole is extensively metabolized in the liver, with the primary routes of biotransformation being N-despropylation and hydroxylation.[1][2] The major cytochrome P450 (CYP) enzyme responsible for its metabolism is CYP1A2.[2][3][4] In vitro studies using human liver fractions are essential to elucidate the kinetics of these metabolic pathways and to identify potential inhibitors or inducers that could alter ropinirole's clearance in vivo. The use of isotopically labeled standards, such as radiolabeled ropinirole (e.g., [¹⁴C]-ropinirole) or stable isotope-labeled internal standards (e.g., ropinirole-d₄-hydrochloride), is critical for accurate and sensitive quantification of the parent drug and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro metabolism of ropinirole derived from scientific literature.

Table 1: Metabolic Stability of Ropinirole in Human Hepatocytes

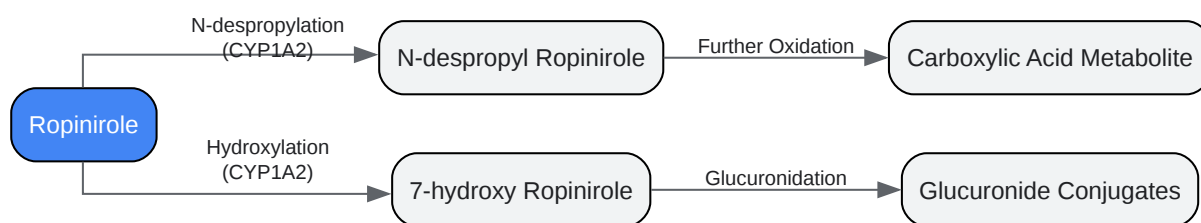
Parameter	Value	Reference
Intrinsic Clearance (Cl _{int})	1.7 μ L/min/million cells	[5]

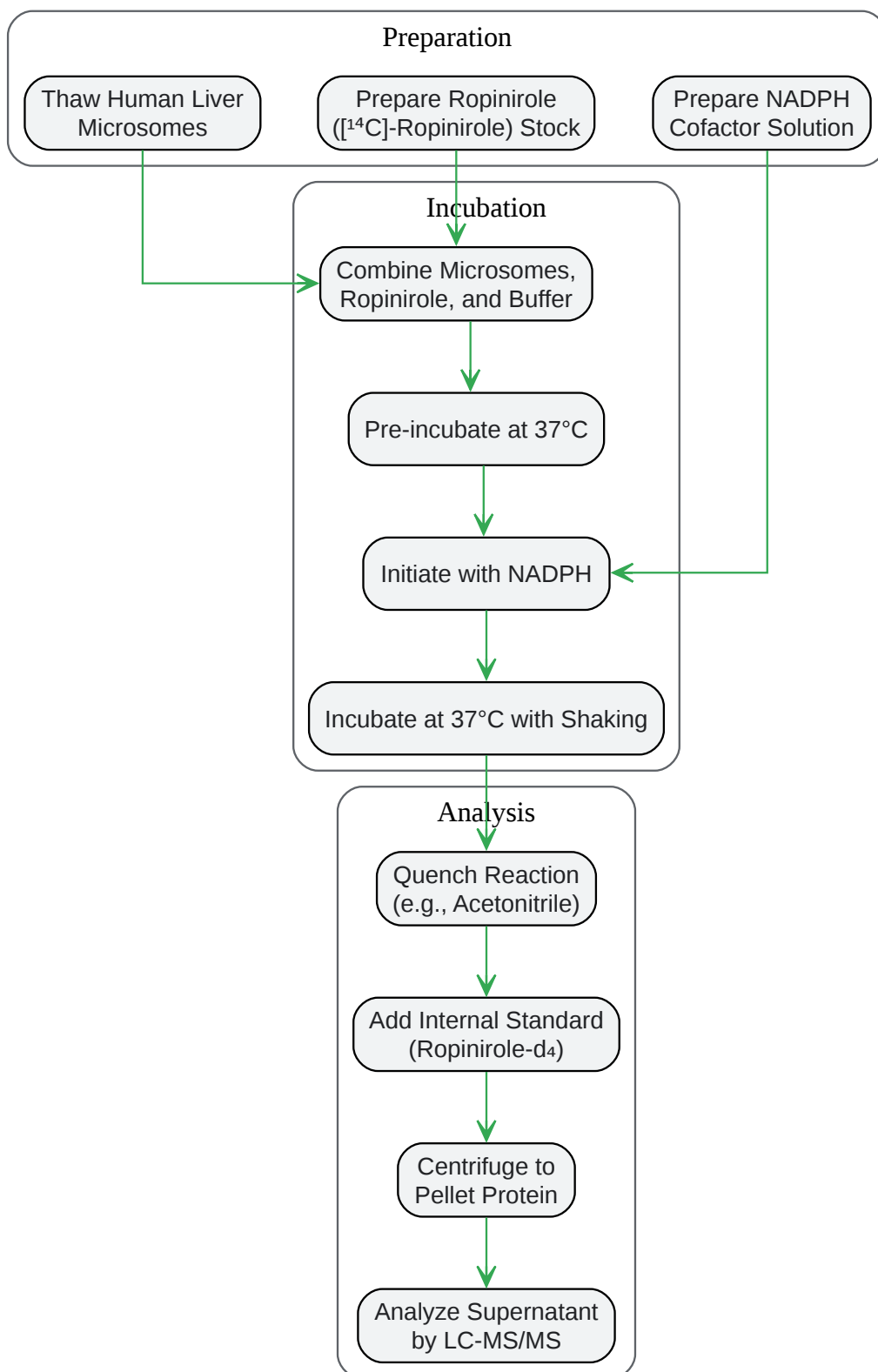
Table 2: Enzyme Kinetics of Ropinirole in Human Liver Microsomes (High-Affinity Component)

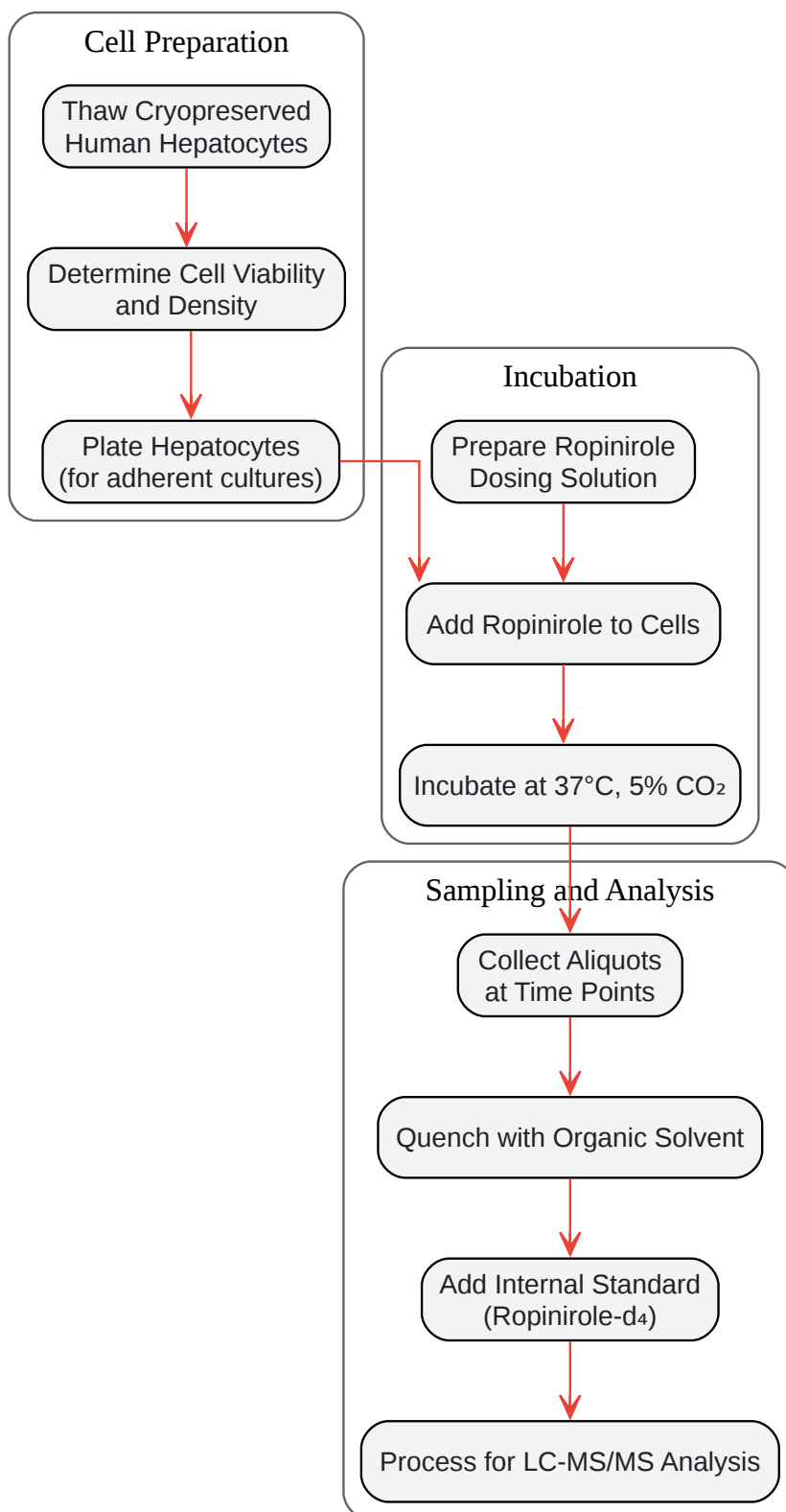
Parameter	Value	Reference
Michaelis-Menten Constant (K _m)	5 - 87 μ M	[1]
Maximum Velocity (V _{max})	Not explicitly reported	-

Note: The V_{max} for the high-affinity component of ropinirole metabolism in human liver microsomes was not available in the reviewed literature.

Mandatory Visualizations







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